molecular formula C20H22N2O2 B3023316 N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride CAS No. 1160245-40-8

N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride

Cat. No.: B3023316
CAS No.: 1160245-40-8
M. Wt: 322.4 g/mol
InChI Key: AMLPMNOKTCDBPX-UHFFFAOYSA-N
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Description

“N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride” is a chemical compound used for proteomics research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride' involves the reaction of N-phenylcyclopropanecarboxamide with 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl chloride in the presence of a base to form the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "N-phenylcyclopropanecarboxamide", "2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl chloride", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-phenylcyclopropanecarboxamide is dissolved in a suitable solvent and a base is added to the solution.", "Step 2: 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl chloride is added to the reaction mixture and the reaction is allowed to proceed at a suitable temperature for a suitable time.", "Step 3: The reaction mixture is quenched with water and the product is extracted with a suitable organic solvent.", "Step 4: The organic layer is dried and concentrated to obtain the crude product.", "Step 5: The crude product is dissolved in a suitable solvent and hydrochloric acid is added to the solution to form the hydrochloride salt of the desired product.", "Step 6: The hydrochloride salt is isolated by filtration, washed with a suitable solvent, and dried to obtain the final product." ] }

CAS No.

1160245-40-8

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide

InChI

InChI=1S/C20H22N2O2/c23-20(16-7-8-16)22(18-4-2-1-3-5-18)14-15-6-9-19-17(12-15)13-21-10-11-24-19/h1-6,9,12,16,21H,7-8,10-11,13-14H2

InChI Key

AMLPMNOKTCDBPX-UHFFFAOYSA-N

SMILES

C1CC1C(=O)N(CC2=CC3=C(C=C2)OCCNC3)C4=CC=CC=C4.Cl

Canonical SMILES

C1CC1C(=O)N(CC2=CC3=C(C=C2)OCCNC3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride
Reactant of Route 5
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride
Reactant of Route 6
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride

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